Lipophilicity Increase: Furan-2-ylmethyl Amide Substitution Elevates Computed LogP by ~1.0 Unit Versus Primary Amide Analog
The furan-2-ylmethyl carboxamide side chain in CAS 899736-57-3 increases computed lipophilicity (XLogP3-AA = 1.8) by approximately 1.0 log unit relative to the unsubstituted primary amide comparator 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 119222-40-1, XLogP3-AA = 0.8) [1][2]. This represents an estimated ~10-fold increase in theoretical partition coefficient, consistent with enhanced passive membrane permeability while remaining within established oral drug-likeness guidelines (LogP <5).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 119222-40-1): XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3-AA = +1.0 (approximately 10-fold higher partition coefficient) |
| Conditions | Computed using XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
A LogP increase of 1.0 unit shifts the compound toward the optimal range for cell permeability (LogP 1–3), making it a more suitable candidate than the primary amide analog for cell-based assays where membrane penetration is required.
- [1] PubChem CID 7385980; XLogP3-AA = 1.8. View Source
- [2] PubChem CID 2816073; XLogP3-AA = 0.8. View Source
